molecular formula C17H16ClN5O2 B2699641 6-chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 6737-62-8

6-chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2699641
CAS No.: 6737-62-8
M. Wt: 357.8
InChI Key: SYEPFYKTOBUIOO-UHFFFAOYSA-N
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Description

6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a ring structure containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Substitution Reaction: The chlorine atom on the triazine ring is substituted with 4-methoxyaniline in the presence of a base like sodium hydroxide or potassium carbonate. This step is often performed at elevated temperatures to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the triazine ring.

    Oxidation and Reduction: While the triazine ring is relatively stable, the methoxy groups can undergo oxidation to form corresponding quinones under strong oxidative conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Depending on the nucleophile, various substituted triazines can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Hydrolysis Products: Amines and carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its triazine core is a common motif in many biologically active molecules, making it a valuable scaffold for drug design.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anticancer agent. The triazine ring system is known for its ability to interact with DNA and proteins, which can be exploited for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability or chemical resistance.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N,N’-bis(4-hydroxyphenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with hydroxy groups instead of methoxy groups.

    6-chloro-N,N’-bis(4-aminophenyl)-1,3,5-triazine-2,4-diamine: Contains amino groups instead of methoxy groups.

Uniqueness

The presence of methoxy groups in 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its hydroxy and amino analogs, which may have different solubility and binding characteristics.

Properties

IUPAC Name

6-chloro-2-N,4-N-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-24-13-7-3-11(4-8-13)19-16-21-15(18)22-17(23-16)20-12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEPFYKTOBUIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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